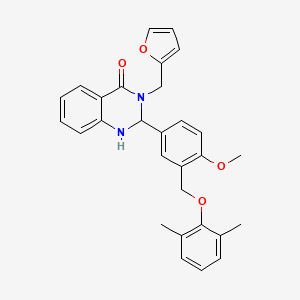
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with dihydroisoquinoline and bis(4-methylphenyl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline moiety. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
For the triazine core, a common approach is the nucleophilic substitution reaction of cyanuric chloride with appropriate amines. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazines .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Cyanuric chloride in DCM with amines at low temperatures.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Reduced dihydroisoquinoline derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders .
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions .
Mecanismo De Acción
The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The dihydroisoquinoline moiety can interact with DNA or proteins, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride: Similar in structure but with methoxy groups on the isoquinoline ring .
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core but differ in the substituents on the triazine ring .
Uniqueness
6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of the dihydroisoquinoline and triazine moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Fórmula molecular |
C26H26N6 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H26N6/c1-18-7-11-22(12-8-18)27-24-29-25(28-23-13-9-19(2)10-14-23)31-26(30-24)32-16-15-20-5-3-4-6-21(20)17-32/h3-14H,15-17H2,1-2H3,(H2,27,28,29,30,31) |
Clave InChI |
MWKDGTQTIAUTGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)NC5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647183.png)
![(4E)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11647186.png)
![N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647200.png)
![3-[(4Z)-4-(3,5-dibromo-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11647215.png)
![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647225.png)

![3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647247.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11647248.png)
![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11647255.png)
![Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11647263.png)
![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11647268.png)
![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
![methyl 6-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647278.png)
